molecular formula C12H10O4S B6379969 5-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% CAS No. 1261891-01-3

5-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95%

Cat. No. B6379969
CAS RN: 1261891-01-3
M. Wt: 250.27 g/mol
InChI Key: YPLSCQSUUQOXKC-UHFFFAOYSA-N
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Description

5-(2-Carboxythiophene-4-yl)-2-methoxyphenol, 95% (hereafter referred to as 5-CTM) is a synthetic compound of great interest to the scientific community due to its potential applications in various fields of research. Its molecular structure consists of a thiophene ring with a carboxyl group, a methoxy group and a phenol group. 5-CTM is a versatile compound with a wide range of applications in organic synthesis, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of 5-CTM is not yet fully understood. However, it is believed that the carboxyl group of 5-CTM is involved in a variety of chemical reactions such as condensation, oxidation, and hydrolysis. Additionally, the thiophene ring of 5-CTM is believed to be involved in electrochemical processes such as electron transfer and redox reactions.
Biochemical and Physiological Effects
5-CTM has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory activities, as well as inhibitory effects on the growth of certain bacteria and fungi. Additionally, 5-CTM has been found to have cytotoxic effects on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CTM in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, due to its versatile structure, 5-CTM can be used in a variety of reactions and applications. The main limitation of using 5-CTM in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 5-CTM are vast and varied. Future research should focus on further exploring the various biochemical and physiological effects of 5-CTM, as well as its potential applications in drug development and organic synthesis. Additionally, research should focus on developing more efficient methods of synthesis and increasing the solubility of 5-CTM in water. Finally, research should focus on exploring the potential of 5-CTM in the development of new polymers and nanomaterials.

Synthesis Methods

5-CTM can be synthesized by a two-step process. The first step involves the condensation of 2-methoxyphenol and thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The second step involves the reduction of the resulting product with a reducing agent such as sodium borohydride. The reaction yields 5-CTM as the major product.

Scientific Research Applications

5-CTM has numerous applications in scientific research. It is used as a precursor for the synthesis of various compounds such as thiophene-2-carboxamide, thiophene-2-carboxylic acid, and thiophene-2-carboxylic ester. It is also used as a building block for the synthesis of various drugs and pharmaceuticals. Additionally, it has been used in the synthesis of various polymers and nanomaterials.

properties

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c1-16-10-3-2-7(4-9(10)13)8-5-11(12(14)15)17-6-8/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLSCQSUUQOXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685612
Record name 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carboxylic acid

CAS RN

1261891-01-3
Record name 2-Thiophenecarboxylic acid, 4-(3-hydroxy-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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